Kupferchloridoxid, Hydrat

Übersicht

Beschreibung

Copper chloride oxide, hydrate is an inorganic compound that combines copper, chlorine, and oxygen with water molecules integrated into its structure. This compound is known for its distinctive blue-green color and is commonly used in various chemical applications due to its unique properties.

Wissenschaftliche Forschungsanwendungen

Copper chloride oxide, hydrate has numerous applications in scientific research:

Chemistry: Used as a catalyst in organic and inorganic reactions, including the Wacker process for the production of acetaldehyde from ethylene.

Biology: Employed in biochemical assays and as a reagent in various biological experiments.

Medicine: Investigated for its potential antimicrobial properties and its role in copper-based drugs.

Industry: Utilized in the production of pigments, wood preservatives, and as a desulfurizing agent in the petroleum industry.

Wirkmechanismus

Target of Action

Copper chloride oxide, hydrate, also known as dicopper(II) dichloride trihydroxide, is a copper-based compound that primarily targets a variety of biochemical processes in organisms. It is known to interact with proteins and enzymes that require copper ions for their function .

Mode of Action

The compound’s mode of action is largely based on its redox activity and biogenicity of copper ions . It can catalyze reactions such as the free radical addition of sulfonyl chlorides to alkenes . The resulting alpha-chlorosulfone may then undergo elimination with a base to give a vinyl sulfone product .

Biochemical Pathways

The compound affects various biochemical pathways. For instance, it plays a role in the Wacker process, a critical industrial process for the oxidation of ethylene to acetaldehyde . It also catalyzes the chlorination in the production of vinyl chloride and dichloromethane .

Pharmacokinetics

It is known that copper, in general, is absorbed from the gut via high-affinity copper uptake protein and likely through low-affinity copper uptake protein and natural resistance-associated macrophage protein-2 . It is believed that copper is reduced to the Cu1+ form prior to transport .

Result of Action

The molecular and cellular effects of the compound’s action are diverse, given the wide range of biochemical processes it can influence. For instance, in the Wacker process, it facilitates the oxidation of ethylene to acetaldehyde . In antimicrobial applications, it releases soluble basic copper chloride ions under certain humidity conditions, which exhibit antimicrobial properties .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. Under certain humidity conditions, it releases soluble basic copper chloride ions that exhibit antimicrobial properties .

Biochemische Analyse

Biochemical Properties

Copper chloride oxide, hydrate participates in various biochemical reactions. It can interact with enzymes, proteins, and other biomolecules. For instance, it can act as a co-catalyst in the Wacker process . The nature of these interactions often involves the transfer of electrons, given copper’s ability to exist in different oxidation states .

Cellular Effects

Copper chloride oxide, hydrate can influence cell function in various ways. It can impact cell signaling pathways, gene expression, and cellular metabolism . An excess of copper ions in cells can generate free radicals and increase oxidative stress , which can be detrimental to cellular processes.

Molecular Mechanism

At the molecular level, copper chloride oxide, hydrate exerts its effects through binding interactions with biomolecules and potential enzyme inhibition or activation . For example, it can react with steam to form copper(II) oxide dichloride and hydrogen chloride in the copper-chlorine cycle .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of copper chloride oxide, hydrate can change over time. For instance, the anhydrous form of copper(II) chloride slowly absorbs moisture to form the dihydrate form . This transformation can affect the compound’s stability and long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of copper chloride oxide, hydrate can vary with different dosages in animal models . For instance, copper compounds are safe for all animal species when used up to maximum authorized levels in feed . Certain breeds of dogs and cats may be sensitive to copper compounds in drinking water .

Metabolic Pathways

Copper chloride oxide, hydrate is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, copper ions can be incorporated into hepatocytes by Ctr1 and then secreted into the bile or the blood via the Atox1/ATP7B/ceruloplasmin route .

Transport and Distribution

Copper chloride oxide, hydrate is transported and distributed within cells and tissues in a regulated manner. It can interact with transporters or binding proteins, and its localization or accumulation can be influenced by these interactions .

Subcellular Localization

The subcellular localization of copper chloride oxide, hydrate can affect its activity or function. It can be directed to specific compartments or organelles based on targeting signals or post-translational modifications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Copper chloride oxide, hydrate can be synthesized through several methods:

- Copper(II) oxide reacts with hydrochloric acid to form copper(II) chloride, which can then be hydrated to form the hydrate. The reaction is as follows:

Reaction of Copper(II) Oxide with Hydrochloric Acid: CuO+2HCl→CuCl2+H2O

Chlorination of Copper: Copper metal can be chlorinated in the presence of water to form copper chloride oxide, hydrate. This method is often used industrially.

Industrial Production Methods: Industrial production of copper chloride oxide, hydrate typically involves the chlorination of copper in a controlled environment. The process ensures the formation of the desired hydrate by maintaining specific temperature and humidity conditions.

Analyse Chemischer Reaktionen

Copper chloride oxide, hydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form copper(II) oxide and chlorine gas.

Reduction: It can be reduced to metallic copper using reducing agents like hydrogen gas.

Substitution: It can react with other halides to form different copper halides.

Common Reagents and Conditions:

Oxidation: Requires an oxidizing agent such as oxygen or chlorine gas.

Reduction: Requires a reducing agent like hydrogen gas or carbon monoxide.

Substitution: Involves halide salts like sodium chloride or potassium bromide.

Major Products Formed:

Oxidation: Copper(II) oxide and chlorine gas.

Reduction: Metallic copper and water.

Substitution: Copper halides and water.

Vergleich Mit ähnlichen Verbindungen

- Copper(II) Chloride

- Copper(II) Oxide

- Copper(I) Chloride

Biologische Aktivität

Copper chloride oxide, hydrate (CuCl₂·xH₂O) is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial properties, cytotoxic effects, and potential applications in various fields, supported by relevant research findings and case studies.

Copper chloride oxide is often synthesized through the reaction of copper oxide with hydrochloric acid or through the chlorination of copper sulfide. The hydrated form typically contains varying amounts of water, which can influence its biological activity. The general formula for the hydrated compound is represented as CuCl₂·2H₂O or CuCl₂·H₂O depending on the degree of hydration.

Antimicrobial Activity

Antimicrobial Properties

Research has demonstrated that copper compounds, including copper chloride oxide, exhibit potent antimicrobial activity against a range of pathogens. A study highlighted the efficacy of copper oxide nanoparticles (CuO NPs), which showed significant antibacterial effects against Gram-negative and Gram-positive bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be 128 µg/mL for bacterial pathogens and 160 µg/mL for fungal pathogens .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 128 µg/mL |

| Staphylococcus aureus | 128 µg/mL |

| Fungal Pathogens | 160 µg/mL |

Mechanism of Action

The antimicrobial action of copper compounds is attributed to their ability to generate reactive oxygen species (ROS), which damage cellular components such as DNA, proteins, and lipids. Additionally, copper ions can disrupt microbial membranes leading to cell lysis .

Cytotoxicity and Genotoxicity

While copper chloride oxide exhibits antimicrobial properties, it also poses potential cytotoxic effects. Studies have indicated that exposure to copper chloride can lead to chromosomal aberrations in plant cells, suggesting genotoxicity. For instance, research conducted on onion cells demonstrated that concentrations above 0.95 mg/L could inhibit the metabolic activity of denitrifying bacteria by 50% .

Case Studies

- Agricultural Applications : Copper chloride oxide has been used as a fungicide in agriculture. Its effectiveness against various plant pathogens has made it a common choice for crop protection strategies. The compound's role in integrated pest management systems has been documented, particularly in controlling fungal diseases in crops .

- Environmental Impact : The presence of copper compounds in irrigation water has raised concerns regarding their impact on soil and aquatic ecosystems. Studies have shown that even low concentrations can adversely affect microbial communities essential for nutrient cycling .

- Biomedical Research : Recent advancements in nanotechnology have led to the development of copper oxide nanoparticles for potential therapeutic applications. Their ability to target cancer cells while sparing healthy cells is currently under investigation, showcasing the dual nature of copper compounds as both beneficial and harmful agents depending on concentration and exposure duration .

Eigenschaften

IUPAC Name |

dicopper;dichloride;trihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.2Cu.3H2O/h2*1H;;;3*1H2/q;;2*+2;;;/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPOSXJRGXIJOHG-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

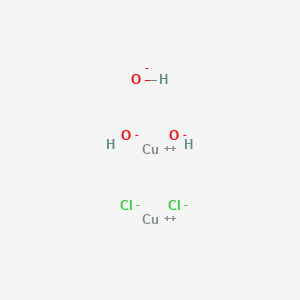

[OH-].[OH-].[OH-].[Cl-].[Cl-].[Cu+2].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2Cu2H3O3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332-40-7 | |

| Record name | Copper oxychloride [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001332407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper chloride oxide, hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.